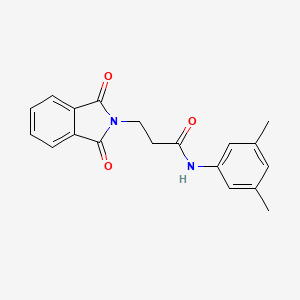

![molecular formula C22H17F3N4O B11696541 N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696541.png)

N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-エチルフェニル)-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミド: は、ピラゾロ[1,5-a]ピリミジンファミリーに属する複素環式化合物です。

合成方法

合成経路と反応条件

N-(4-エチルフェニル)-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、5-アミノ-1H-ピラゾール-4-カルボキサミドと4-エチルベンズアルデヒドおよびトリフルオロ酢酸無水物を酸性条件下で反応させることです。 反応は中間体の生成を経て進行し、その後環化して目的のピラゾロ[1,5-a]ピリミジン骨格が形成されます .

工業的製造方法

この化合物の工業的製造には、同様の合成経路が使用されますが、大規模生産に合わせて最適化されています。 これには、連続フローリアクター、自動合成システム、および最適化された反応条件の使用が含まれ、高収率と高純度が確保されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4-ethylbenzaldehyde and trifluoroacetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

反応の種類

N-(4-エチルフェニル)-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

生成される主な生成物

酸化: 対応するカルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: さまざまな官能基を持つ置換誘導体の生成.

科学的研究の応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。 そのユニークな構造により、創薬のための多様な化学ライブラリの作成が可能になります .

生物学

生物学的研究では、N-(4-エチルフェニル)-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドは、酵素阻害剤としての可能性について研究されています。 特定のキナーゼの阻害に有望であることが示されており、がん研究の候補となっています .

医学

医薬品化学では、この化合物は、潜在的な治療用途について調査されています。 特定の酵素を阻害する能力により、抗がん剤の開発のための潜在的な候補となっています .

産業

産業では、この化合物は、ユニークな光学的および電気的特性を持つ新素材の開発に使用されています。 その蛍光特性により、有機発光ダイオード(OLED)やその他のオプトエレクトロニクスデバイスでの使用に適しています .

作用機序

N-(4-エチルフェニル)-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドの作用機序は、特定の酵素、特にサイクリン依存性キナーゼ(CDK)の阻害を伴います。この化合物は、酵素の活性部位に結合し、基質との相互作用を阻害し、その結果、酵素活性を阻害します。 これは、細胞周期の進行の阻害と癌細胞のアポトーシスの誘導につながります .

類似化合物との比較

類似化合物

ピラゾロ[3,4-d]ピリミジン: ピラゾロ[1,5-a]ピリミジンファミリーの別のメンバーで、同様の生物活性を持っています。

ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: キナーゼ阻害特性で知られています。

独自性

N-(4-エチルフェニル)-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドは、そのトリフルオロメチル基によりユニークであり、親油性と代謝安定性を高めています。これは、他の類似化合物と比較して、より強力で選択的な阻害剤となっています。

特性

分子式 |

C22H17F3N4O |

|---|---|

分子量 |

410.4 g/mol |

IUPAC名 |

N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C22H17F3N4O/c1-2-14-8-10-16(11-9-14)26-21(30)18-13-20-27-17(15-6-4-3-5-7-15)12-19(22(23,24)25)29(20)28-18/h3-13H,2H2,1H3,(H,26,30) |

InChIキー |

VUHBFOBVIYJTKD-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

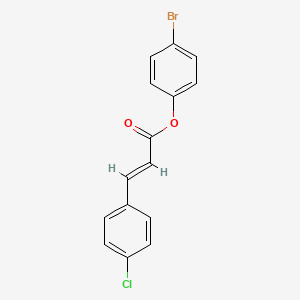

![4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11696461.png)

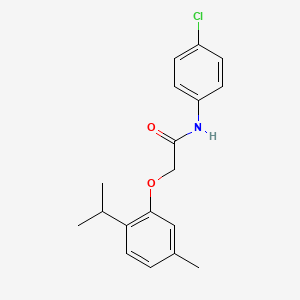

![Ethyl 2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696466.png)

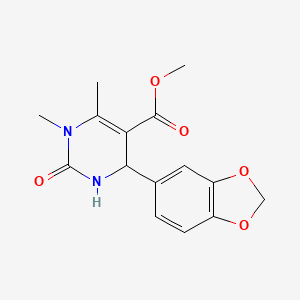

![17-(4-Chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696473.png)

![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11696475.png)

![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696497.png)

![2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696498.png)

![ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696518.png)

![N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11696544.png)

![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696546.png)

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)